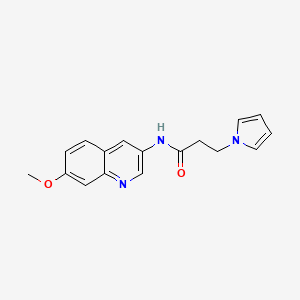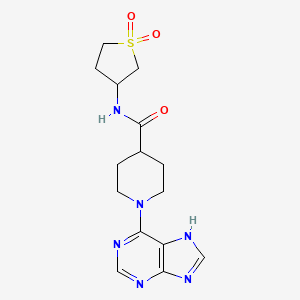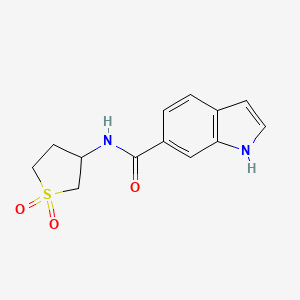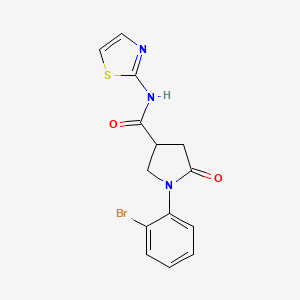![molecular formula C22H26N4O2S B11006642 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11006642.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, while the thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the thiazole ring can contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-Derivate: Verbindungen wie Indol-3-essigsäure und Indol-3-carbinol teilen den Indolanteil und weisen ähnliche biologische Aktivitäten auf.
Piperidin-Derivate: Verbindungen wie Piperidin-4-carbonsäure haben ähnliche strukturelle Merkmale und Anwendungen.
Thiazol-Derivate: Verbindungen wie Thiazol-4-carbonsäure sind strukturell verwandt und werden in ähnlichen Forschungsanwendungen verwendet.
Einzigartigkeit
N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazol-5-carboxamid ist aufgrund seiner Kombination aus drei verschiedenen Einheiten (Indol, Piperidin und Thiazol) in einem einzigen Molekül einzigartig. Diese einzigartige Struktur verleiht eine breite Palette von potenziellen biologischen Aktivitäten und Anwendungen, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung macht .
Eigenschaften
Molekularformel |
C22H26N4O2S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26N4O2S/c1-3-6-18-20(29-14(2)23-18)21(27)24-16-9-11-26(12-10-16)22(28)19-13-15-7-4-5-8-17(15)25-19/h4-5,7-8,13,16,25H,3,6,9-12H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
NIAFFOCZXLHQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11006567.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11006569.png)

![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11006580.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B11006581.png)
![N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11006586.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11006597.png)
![6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11006601.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11006605.png)

![1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11006622.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B11006637.png)
